molecular formula C22H28ClN3O B2583335 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 329779-62-6

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Cat. No.: B2583335
CAS No.: 329779-62-6
M. Wt: 385.94
InChI Key: IBAHJHFLDCPYOI-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a chlorophenyl group and an acetamide moiety, making it a molecule of interest for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenyl group.

    Acetamide Formation: The final step involves the reaction of the substituted piperazine with 2-methyl-6-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methylphenyl]acetamide
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-ethylphenyl]acetamide
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]propionamide

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group and the acetamide moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-16(2)20-9-4-6-17(3)22(20)24-21(27)15-25-10-12-26(13-11-25)19-8-5-7-18(23)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHJHFLDCPYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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